![molecular formula C12H12BrCl2NO3 B263354 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine, also known as BDM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, this compound prevents the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. In addition, this compound has been shown to inhibit the activity of photosystem II in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits the synthesis of fatty acids, which leads to a decrease in cell growth and proliferation. In plants, this compound inhibits photosynthesis, which leads to a decrease in plant growth and development. This compound has also been shown to have herbicidal properties, which can be used for weed control in crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine in lab experiments is its specificity for the enzyme ACC, which makes it a useful tool for studying the role of fatty acid synthesis in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine. One direction is the development of new herbicides based on this compound, which could be used for weed control in crops. Another direction is the development of new anti-cancer agents based on this compound, which could be used for the treatment of cancer. Additionally, the study of this compound could lead to a better understanding of the role of fatty acid synthesis in various biological processes.
Métodos De Síntesis
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine can be synthesized through a reaction between 2-bromo-4,6-dichlorophenol and morpholine in the presence of acetic anhydride. The reaction produces this compound as a white solid with a melting point of 100-103°C.
Aplicaciones Científicas De Investigación
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide for weed control in crops. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
Fórmula molecular |
C12H12BrCl2NO3 |
|---|---|
Peso molecular |
369.03 g/mol |
Nombre IUPAC |
2-(2-bromo-4,6-dichlorophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H12BrCl2NO3/c13-9-5-8(14)6-10(15)12(9)19-7-11(17)16-1-3-18-4-2-16/h5-6H,1-4,7H2 |
Clave InChI |
YTNOLIWYRIAXFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
SMILES canónico |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



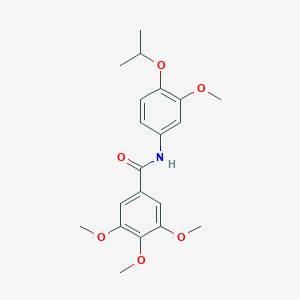
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
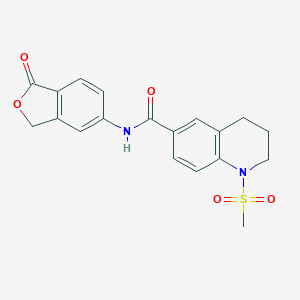
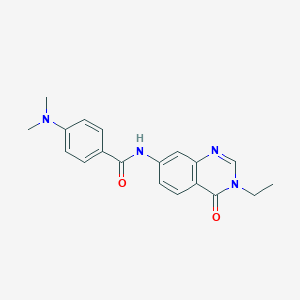
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)
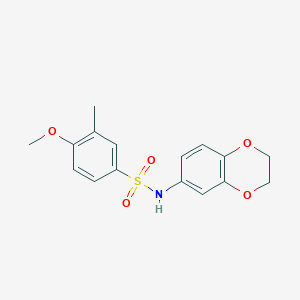
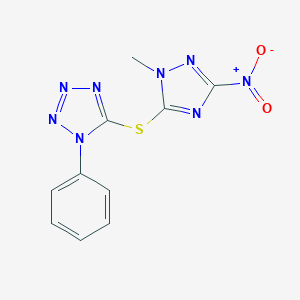
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
